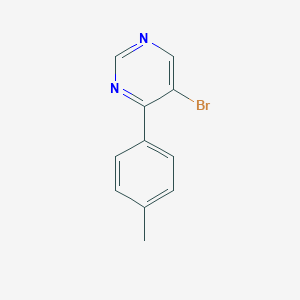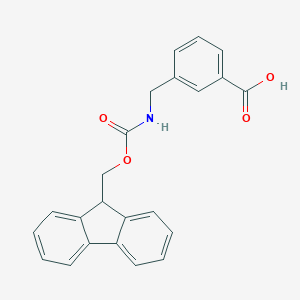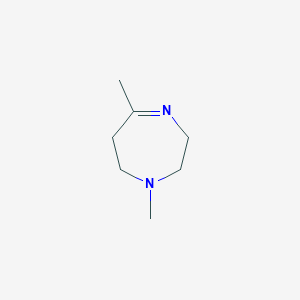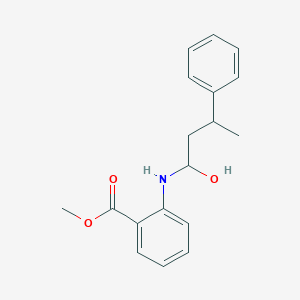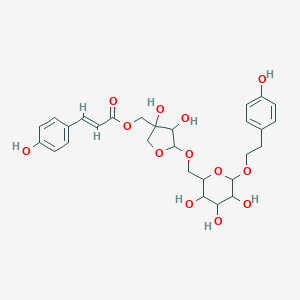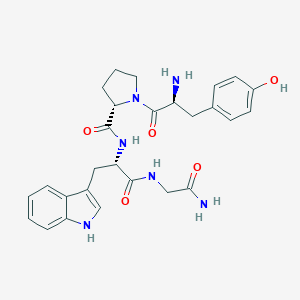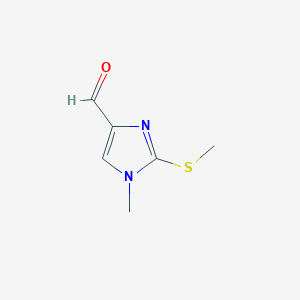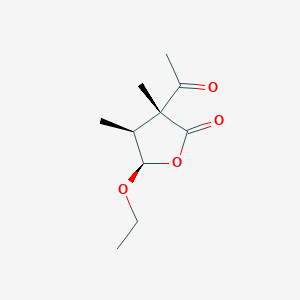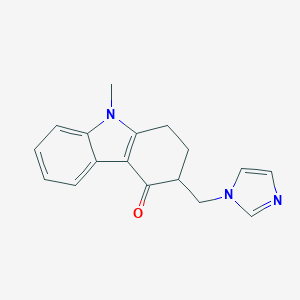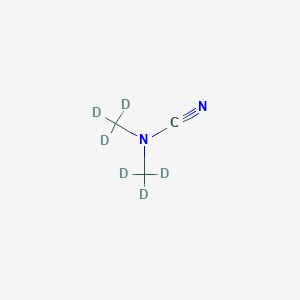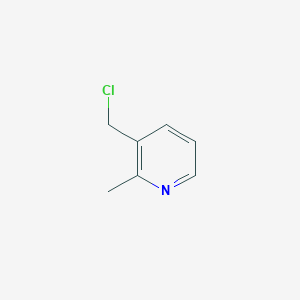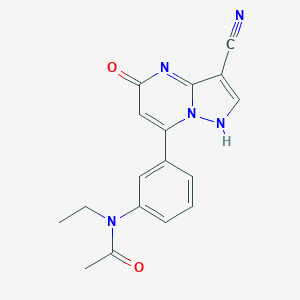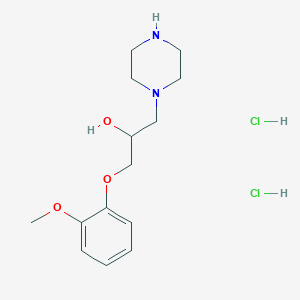
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties, including antidepressant, antianxiety, anti-HIV, and adrenoceptor antagonistic activities . The presence of a methoxyphenoxy group and a piperazin-1-yl moiety suggests that this compound may interact with various biological targets, potentially leading to a range of therapeutic effects.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported to start from acetylfuran or ferulic acid, followed by reactions such as Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich's reaction . The final products are typically characterized using techniques like IR, NMR, and mass spectrometry to confirm their structures.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with multiple chiral centers and aromatic rings that may influence their biological activity. For example, the crystal structure of a related compound, 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, was determined using X-ray diffraction, revealing coplanar rings and dihedral angles that contribute to the molecule's three-dimensional shape . Such structural features are crucial for the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a methoxy group and a piperazin-1-yl moiety suggests that the compound could participate in nucleophilic substitution reactions, as well as potential interactions with enzymes or receptors in biological systems . The specific chemical reactions that "1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" may undergo would depend on the context of its use, such as in drug synthesis or metabolic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of a dihydrochloride salt form suggests increased water solubility, which is beneficial for biological applications . The methoxy and piperazin-1-yl groups may also affect the compound's lipophilicity and ability to cross biological membranes, impacting its pharmacokinetic profile.
Applications De Recherche Scientifique
Cardiovascular Research
- Ranolazine dihydrochloride is a low Torsades-de-pointes (TdP) risk drug .
- It has been studied for its effects on QTc prolongation, and electrocardiographic (PR and QRS) intervals in a dog cardiovascular model .
- The results of these studies have shown that Ranolazine dihydrochloride can effectively manage and reduce the risk of TdP .
Cancer Research
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
Please consult a reliable scientific database or a chemistry professional for specific information about this compound. It’s always important to handle chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
1-(2-methoxyphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-18-13-4-2-3-5-14(13)19-11-12(17)10-16-8-6-15-7-9-16;;/h2-5,12,15,17H,6-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQSZWAUFWJKAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

